

# The Pharmacokinetics and Oral Bioavailability of Xevinapant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Xevinapant** (formerly Debio 1143 and AT-406) is an orally available, small-molecule antagonist of Inhibitor of Apoptosis Proteins (IAPs).[1][2] As a Smac mimetic, it targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), proteins often overexpressed in cancer cells, to promote apoptosis and enhance the efficacy of chemo- and radiotherapy.[1][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and oral bioavailability of **Xevinapant**, drawing from key preclinical and clinical studies.

### **Mechanism of Action: IAP Inhibition**

**Xevinapant** mimics the endogenous mitochondrial protein Smac/DIABLO, which antagonizes IAPs. By binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1, cIAP2, and XIAP, **Xevinapant** relieves their inhibition of caspases, thereby promoting programmed cell death. The binding of **Xevinapant** to cIAP1/2 induces their auto-ubiquitination and subsequent proteasomal degradation, which not only promotes apoptosis but may also stimulate an antitumor immune response.





Click to download full resolution via product page

Figure 1: Xevinapant's Mechanism of Action.



### **Pharmacokinetic Profile**

The pharmacokinetic properties of **Xevinapant** have been characterized in both preclinical species and human subjects.

### **Preclinical Pharmacokinetics**

In preclinical studies involving rodents and non-rodents, **Xevinapant** demonstrated an oral bioavailability ranging from 38% to 55%.

#### **Clinical Pharmacokinetics**

Clinical trials in patients with advanced cancers and healthy volunteers have provided detailed insights into the pharmacokinetic profile of **Xevinapant**.

Following oral administration, **Xevinapant** is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) typically occurring within 1 to 3 hours. A study in healthy volunteers (Debio 1143-107) investigated the effect of food on two different formulations of a single 200 mg oral dose. While a high-fat meal delayed the Tmax and decreased the Cmax by 39%, it did not significantly alter the total exposure (AUC). This suggests that **Xevinapant** can be administered without regard to food. Furthermore, co-administration with the proton pump inhibitor pantoprazole did not affect the pharmacokinetics of **Xevinapant**, indicating that its absorption is not dependent on gastric pH.

A population PK model described the absorption of **Xevinapant** using a model with two absorption phases.

A population pharmacokinetic analysis of **Xevinapant** (Debio 1143) and its major metabolite (D-1143-M) was conducted on data from 94 cancer patients across three studies (D-1143-101, D-1143-102, and D-1143-103). This analysis utilized a two-compartment model to describe the distribution of **Xevinapant**. The estimated mean volume of distribution of the central compartment (Vc) was 3.1 L, and the peripheral compartment (Vp) was 62 L.

**Xevinapant** is metabolized, with a major metabolite identified as D-1143-M. Both **Xevinapant** and its major metabolite are substrates and inhibitors of P-glycoprotein (P-gp) and inhibitors of CYP3A4. The pharmacokinetic model indicated non-linear kinetics, partly due to metabolism inhibition loops between **Xevinapant** and its metabolite.



The elimination of **Xevinapant** is characterized by a linear process. In a first-in-man study, the mean half-life (T1/2) on day 1 was consistent across different doses, ranging from 5.2 to 7.1 hours. No drug accumulation was observed after 5 consecutive daily doses. The population mean estimate for the clearance of **Xevinapant** (CL.D) was 7.0 L/h.

### **Quantitative Pharmacokinetic Data**

The following tables summarize the key pharmacokinetic parameters of **Xevinapant** from clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters in Patients with Advanced Cancer

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) |
|-----------|--------------|----------|---------------|----------|
| 5         | 13.7 ± 5.7   | 1.0      | 48.9 ± 19.9   | 5.2      |
| 10        | 29.3 ± 13.9  | 1.0      | 115 ± 44.5    | 5.4      |
| 20        | 50.8 ± 21.9  | 1.0      | 225 ± 104     | 6.1      |
| 40        | 111 ± 50.8   | 1.5      | 556 ± 288     | 7.1      |
| 80        | 240 ± 117    | 2.0      | 1310 ± 564    | 6.5      |
| 180       | 545 ± 211    | 2.0      | 3210 ± 1230   | 6.8      |
| 360       | 1090 ± 432   | 2.0      | 6940 ± 2760   | 6.2      |
| 600       | 1820 ± 721   | 2.0      | 11600 ± 4600  | 6.5      |
| 900       | 2730 ± 1080  | 2.0      | 17400 ± 6900  | 6.7      |

Data are presented as mean  $\pm$  standard deviation.

Table 2: Population Pharmacokinetic Model Parameters



| Parameter                              | Population Mean Estimate                    | Interindividual Variability<br>(%) |  |
|----------------------------------------|---------------------------------------------|------------------------------------|--|
| Relative Bioavailability (F1)          | 0.46 (occasion 1), 0.36 (occasion 2/trough) | 37                                 |  |
| Clearance (CL.D)                       | 7.0 L/h                                     | 21                                 |  |
| Central Volume of Distribution (Vc)    | 3.1 L                                       | 80                                 |  |
| Peripheral Volume of Distribution (Vp) | 62 L                                        | 28                                 |  |
| Intercompartmental Clearance (Q)       | 4.1 L/h                                     | -                                  |  |
| First-order Absorption Rate (K12)      | 0.30 h <sup>-1</sup>                        | -                                  |  |
| Zero-order Absorption Duration (D1)    | 0.43 h                                      | 169                                |  |
| Metabolic Conversion Rate (K23)        | 0.34 h <sup>-1</sup>                        | 55                                 |  |
| Metabolite Clearance (CL.M)            | 0.38 L/h                                    | -                                  |  |

## Experimental Protocols First-in-Man Study (D-1143-101)

- Study Design: An open-label, accelerated dose-titration, first-in-man study.
- Patient Population: Patients with advanced solid tumors.
- Dosing Regimen: Xevinapant was administered orally once daily on days 1-5 every 2 or 3 weeks. Doses ranged from 5 mg to 900 mg.
- Pharmacokinetic Sampling: Blood samples for PK analysis were collected on days 1 and 5 of the first treatment cycle.



### **Population Pharmacokinetic Analysis**

- Data Source: Data from 94 cancer patients from three clinical trials: D-1143-101 (single agent), D-1143-102 (with Cytarabine/Daunorubicin), and D-1143-103 (with Carboplatin/Paclitaxel).
- Analytical Method: Plasma concentrations of Xevinapant and its major metabolite were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Modeling Approach: A population pharmacokinetic model was developed using NONMEM software to characterize the concentration-time profiles of Xevinapant and its metabolite.



Click to download full resolution via product page

**Figure 2:** Representative Experimental Workflow.

### Conclusion

**Xevinapant** is an orally bioavailable IAP antagonist with a predictable pharmacokinetic profile. It is rapidly absorbed, with exposure increasing proportionally with doses from 80 to 900 mg. The pharmacokinetics are well-described by a two-compartment model with non-linear metabolism. Food has a minor effect on its overall absorption, and there is no interaction with proton pump inhibitors, allowing for convenient oral administration. The established pharmacokinetic and pharmacodynamic relationship, particularly the degradation of cIAP-1 in peripheral blood mononuclear cells, supports the dosing regimens used in ongoing clinical evaluations. This comprehensive understanding of **Xevinapant**'s pharmacokinetics is crucial for its continued development and optimization as a promising new agent in cancer therapy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Xevinapant used for? [synapse.patsnap.com]
- 2. xevinapant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [The Pharmacokinetics and Oral Bioavailability of Xevinapant: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669974#pharmacokinetics-and-oral-bioavailability-of-xevinapant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com